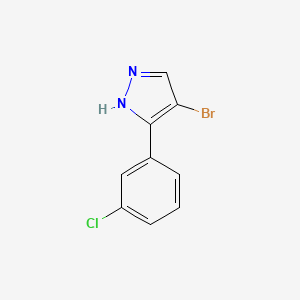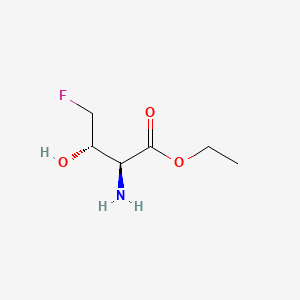
rac Penbutolol-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Penbutolol-d9: is a deuterium-labeled analogue of Penbutolol, a non-selective beta-adrenergic antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of beta-blockers. The deuterium labeling helps in tracing the compound during various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac Penbutolol-d9 involves the incorporation of deuterium atoms into the Penbutolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The compound is then purified using techniques such as chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: rac Penbutolol-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar aprotic solvents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
rac Penbutolol-d9 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studying the pharmacokinetics and metabolic pathways of beta-blockers.
Biology: Helps in understanding the interaction of beta-blockers with biological systems.
Medicine: Used in the development of new beta-blockers with improved pharmacokinetic profiles.
Industry: Employed in the quality control and validation of beta-blocker formulations
Mécanisme D'action
rac Penbutolol-d9 acts on the beta-1 adrenergic receptors in both the heart and the kidney. When these receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate to cyclic adenosine monophosphate. This process ultimately results in various physiological effects, including the regulation of heart rate and blood pressure .
Comparaison Avec Des Composés Similaires
Penbutolol: The non-deuterated form of rac Penbutolol-d9.
Propranolol: Another non-selective beta-adrenergic antagonist.
Atenolol: A selective beta-1 adrenergic antagonist.
Comparison: this compound is unique due to its deuterium labeling, which allows for more precise tracing in pharmacokinetic studies. This makes it particularly valuable in research settings compared to its non-deuterated counterparts .
Propriétés
Numéro CAS |
1346747-40-7 |
|---|---|
Formule moléculaire |
C18H29NO2 |
Poids moléculaire |
300.49 |
Nom IUPAC |
1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/i1D3,2D3,3D3 |
Clé InChI |
KQXKVJAGOJTNJS-GQALSZNTSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O |
Synonymes |
1-(2-Cyclopentylphenoxy)-3-[(1,1-dimethylethyl-d9)amino]-2-propanol; 1-(tert-Butylamino-d9)-3-(o-cyclopentylphenoxy)-2-propanol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


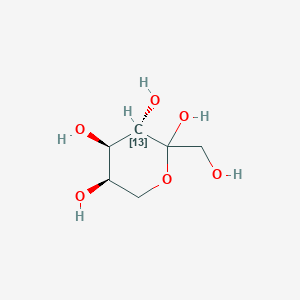
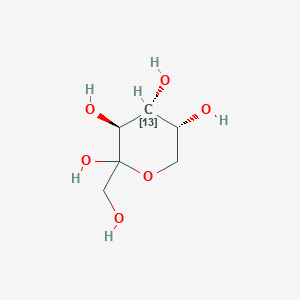
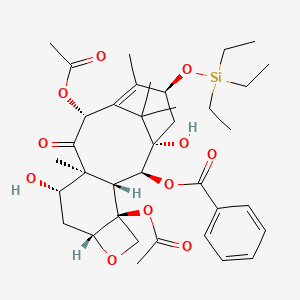
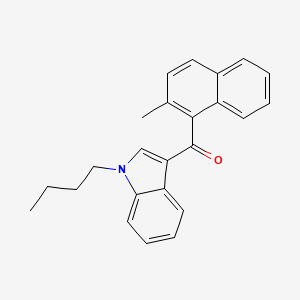
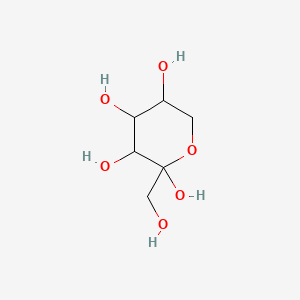
![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)


